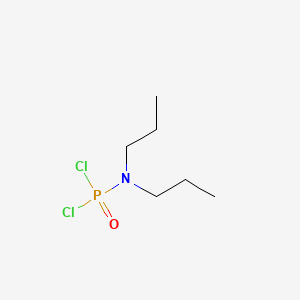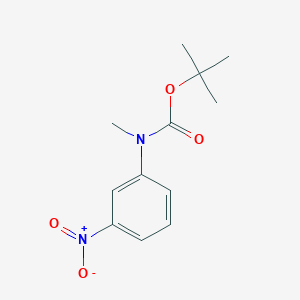
4-Methyl-3,4-dihydro-1H-chinolin-2-on
Übersicht
Beschreibung
4-Methyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline core structure with a methyl group at the 4th position and a dihydro modification at the 3rd and 4th positions. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3,4-dihydro-1H-quinolin-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Industry: It is used in the development of dyes, sanitizers, and corrosion inhibitors.
Wirkmechanismus
Target of Action
Quinolinone derivatives have been known to exhibit a wide range of biological activities, making them valuable in drug research and development .
Mode of Action
It’s known that quinolinone derivatives can interact with various biological targets, leading to changes at the molecular level .
Biochemical Pathways
Quinolinone derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
In vitro pharmacokinetic studies have ascertained the stability of similar quinolinone derivatives in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Quinolinone derivatives are known to have various pharmaceutical and biological activities .
Action Environment
The synthesis of similar quinolinone derivatives has been achieved using environmentally friendly methods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,4-dihydro-1H-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of N-(1’-alkoxy)cyclopropyl-2-haloanilines in the presence of a palladium catalyst. This reaction proceeds via cyclopropane ring expansion . Another method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2-one with propargylic alcohols, leading to the formation of pyrano[3,2-c]quinolones .
Industrial Production Methods
Industrial production of 4-methyl-3,4-dihydro-1H-quinolin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and acid-catalyzed tandem reactions are common in industrial settings due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert quinolinones to dihydroquinolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, dihydroquinolinones, and other heterocyclic derivatives with potential biological activities .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-3,4-dihydro-1H-quinolin-2-one can be compared with other similar compounds such as:
4-Hydroxy-2-quinolinone: Known for its biological activities and used in drug research.
7-Amino-3,4-dihydro-1H-quinolin-2-one: Exhibits better inhibition of certain enzymes compared to similar compounds.
8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: Naturally occurring derivative with unique biological properties.
These compounds share a quinoline core but differ in their substituents and biological activities, highlighting the uniqueness of 4-methyl-3,4-dihydro-1H-quinolin-2-one in terms of its specific applications and effects.
Eigenschaften
IUPAC Name |
4-methyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTFYSJDNZFRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90412951 | |
| Record name | 4-methyl-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90412951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30696-28-7 | |
| Record name | 4-methyl-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90412951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Iodopyrazolo[1,5-a]pyridine](/img/structure/B1599775.png)
![1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid](/img/structure/B1599778.png)



![4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine](/img/structure/B1599785.png)








